molecular formula C17H29ClN2O B1426521 N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride CAS No. 1220016-92-1

N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride

Cat. No.: B1426521
CAS No.: 1220016-92-1
M. Wt: 312.9 g/mol
InChI Key: NEGXREVIZJVCJN-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a tertiary amine (diethyl groups) attached to a benzene ring substituted with a 2-(2-piperidinyl)ethoxy moiety, forming a hydrochloride salt. The piperidine ring introduces a six-membered heterocyclic structure, influencing its physicochemical and pharmacological properties .

Molecular Formula: C₁₇H₂₉ClN₂O
Molecular Weight: 312.9 g/mol
Key Features:

  • The ethoxy linker between the aromatic ring and piperidine allows conformational flexibility, which may modulate receptor interactions .

Properties

IUPAC Name

N,N-diethyl-3-(2-piperidin-2-ylethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c1-3-19(4-2)16-9-7-10-17(14-16)20-13-11-15-8-5-6-12-18-15;/h7,9-10,14-15,18H,3-6,8,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGXREVIZJVCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride involves multiple steps. One common method includes the reaction of 3-(2-(2-piperidinyl)ethoxy)aniline with diethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects primarily through interaction with the central nervous system. It binds to opioid receptors, mimicking the action of endogenous opioids, and inhibits the reuptake of neurotransmitters like serotonin and norepinephrine. This dual mechanism enhances its analgesic effects and makes it effective in pain management.

Comparison with Similar Compounds

N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline Hydrochloride

Molecular Formula : C₁₇H₂₉ClN₂O
Molecular Weight : 312.9 g/mol
Structural Difference : The piperidine substituent is at the 3-position instead of the 2-position.
Impact :

  • Altered spatial orientation of the piperidine ring may affect binding to targets like serotonin or dopamine receptors.
  • Similar solubility and molecular weight but distinct stereoelectronic properties due to positional isomerism .

2-[2-(Piperidin-1-yl)ethoxy]aniline Dihydrochloride

Molecular Formula : C₁₃H₂₂Cl₂N₂O
Molecular Weight : 309.2 g/mol
Structural Difference :

  • Lacks the N,N-diethyl substitution on the aniline ring.
  • Contains a primary amine (-NH₂) instead of a tertiary amine.
    Impact :
  • The dihydrochloride salt form increases aqueous solubility but may alter stability under physiological conditions .

N,N-Diethyl-3-(pyrrolidin-3-yloxy)aniline Hydrochloride

Molecular Formula : C₁₄H₂₃ClN₂O
Molecular Weight : 270.8 g/mol
Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
Impact :

  • Reduced steric bulk and altered ring puckering could modify receptor-binding kinetics.
  • Lower molecular weight may enhance metabolic clearance rates .

Amiodarone Hydrochloride

Molecular Formula: C₂₅H₂₉I₂ClNO₃ Molecular Weight: 681.8 g/mol Structural Difference: Contains a benzofuran core, iodine substituents, and a larger diethylaminoethoxy side chain. Impact:

  • The iodine atoms and benzofuran system confer strong cardiac antiarrhythmic activity, unlike the simpler aniline derivatives.
  • Significantly higher molecular weight and lipophilicity contribute to prolonged half-life and tissue accumulation .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Pharmacological Notes
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline HCl C₁₇H₂₉ClN₂O 312.9 2-piperidinyl, diethylamine Potential CNS activity
2-[2-(Piperidin-1-yl)ethoxy]aniline diHCl C₁₃H₂₂Cl₂N₂O 309.2 Primary amine, dihydrochloride salt Higher solubility, lower lipophilicity
N,N-Diethyl-3-(pyrrolidin-3-yloxy)aniline HCl C₁₄H₂₃ClN₂O 270.8 Pyrrolidine ring, smaller heterocycle Faster metabolic clearance predicted
Amiodarone HCl C₂₅H₂₉I₂ClNO₃ 681.8 Iodinated benzofuran, bulky side chain Antiarrhythmic, long half-life

Research Findings and Implications

  • Piperidine vs. Pyrrolidine : Piperidine derivatives generally exhibit higher receptor affinity due to their larger ring size, which better mimics natural substrates in neurological targets .
  • Salt Forms : Hydrochloride salts improve stability and solubility, but dihydrochloride variants (e.g., ) may introduce challenges in formulation due to hygroscopicity .
  • Substituent Effects : N,N-Diethyl groups enhance lipophilicity and tertiary amine character, which are critical for interactions with G-protein-coupled receptors compared to primary amines .

Biological Activity

N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride is a compound of significant interest in pharmacology, particularly due to its complex structure and biological activities. Characterized by the presence of an aniline moiety, a piperidine ring, and an ethoxy group, this compound has been studied for its potential therapeutic applications, especially in pain management and mood disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₉ClN₂O, with a molecular weight of 312.9 g/mol. Its structural components contribute to its unique chemical properties and biological activities, making it a versatile reagent in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily linked to its interactions with the central nervous system. Research indicates that it exhibits analgesic properties through two main mechanisms:

  • Opioid Receptor Binding : The compound mimics endogenous opioids by binding to opioid receptors, which plays a crucial role in pain modulation.
  • Neurotransmitter Reuptake Inhibition : It inhibits the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing its effectiveness in managing pain and suggesting potential applications in treating mood disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds based on their structural and functional characteristics:

Compound NameStructure SimilarityUnique Properties
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline HClShares diethylamino group and ethoxy linkageKnown for analgesic properties similar to tramadol
N,N-Diethyl-4-(2-(3-piperidinyl)ethoxy)anilineSimilar piperidine structureDifferent substitution pattern alters biological activity
4-Arylmorpholine-2,3-dionesRelated through heterocyclic chemistryFocused on different therapeutic applications

This comparison illustrates how this compound stands out due to its specific piperidine configuration and dual mechanism of action .

Case Studies and Research Findings

Recent studies have explored the pharmacological interactions of this compound:

  • Pain Management : A study demonstrated that this compound effectively reduces pain in animal models by acting on both opioid receptors and neurotransmitter systems .
  • Mood Disorders : Investigations into its effects on serotonin reuptake suggest potential roles in treating depression and anxiety disorders. The compound's ability to enhance serotonin levels may contribute to improved mood regulation .
  • Cancer Research : Although primarily focused on analgesic properties, some derivatives of piperidine compounds have shown anticancer activity through mechanisms involving apoptosis induction in tumor cells . Further exploration into the structural modifications of this compound could yield insights into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride to achieve high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., coupling of piperidine derivatives with ethoxy-aniline intermediates) followed by reduction and salification. For example, similar compounds like 2-(2-(piperidin-1-yl)ethoxy)aniline dihydrochloride (CAS: 860765-11-3) are synthesized via sequential substitutions and acidification . Challenges include controlling reaction intermediates to minimize byproducts. Low yields (e.g., 13% in analogous syntheses) highlight the need for optimized stoichiometry, solvent selection, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure and substituent positioning. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., amine, ether). Elemental analysis ensures correct stoichiometry of C, H, N, and Cl .

Q. How does the solubility profile of this compound influence its application in aqueous versus organic experimental systems?

  • Methodological Answer : The compound’s solubility in polar solvents (e.g., water, ethanol) is enhanced by its hydrochloride salt form. For organic-phase reactions (e.g., coupling with lipophilic moieties), solubility in dimethylformamide (DMF) or acetonitrile is preferable. Stability studies in aqueous buffers (pH 4–7) are critical for biological assays, as hydrolysis of the ethoxy-piperidine linkage may occur under extreme pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound with biological targets?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, temperature) or target conformational states. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide kinetic and thermodynamic binding data, respectively. Comparative studies using standardized protocols (e.g., fixed protein concentrations) and orthogonal techniques (e.g., fluorescence polarization) are recommended .

Q. What strategies are recommended for assessing the stability of this compound under various experimental conditions?

  • Methodological Answer : Accelerated stability testing under thermal (40–60°C), oxidative (H₂O₂ exposure), and photolytic conditions identifies degradation pathways. Liquid Chromatography-Mass Spectrometry (LC-MS) monitors breakdown products (e.g., dealkylated amines). For long-term storage, lyophilization and storage in inert atmospheres (argon) at −20°C are advised. Solubility stability in N-methylpyrrolidone (NMP) over 50 days has been demonstrated for structurally similar ethoxy-aniline derivatives .

Q. What computational approaches are effective in predicting the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock, Schrödinger) models interactions with targets like G-protein-coupled receptors (GPCRs). QSAR models trained on analogs (e.g., substituted anilines with piperidine/ethoxy groups) predict bioactivity. MD simulations assess conformational flexibility in aqueous vs. lipid bilayers .

Q. How can researchers mitigate interference from genotoxic impurities during the synthesis of this compound?

  • Methodological Answer : Control strategies include stringent purification (e.g., activated carbon filtration), in-process testing for residuals (e.g., alkylating agents), and adherence to ICH M7 guidelines. High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography (GC) detect trace impurities (≤1 ppm). Alternative synthetic routes avoiding genotoxic intermediates (e.g., chloroethyl derivatives) are preferred .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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